

Understanding Ammonia Escape and Its Impacts

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Compound Focus: Ammonium bisulfate

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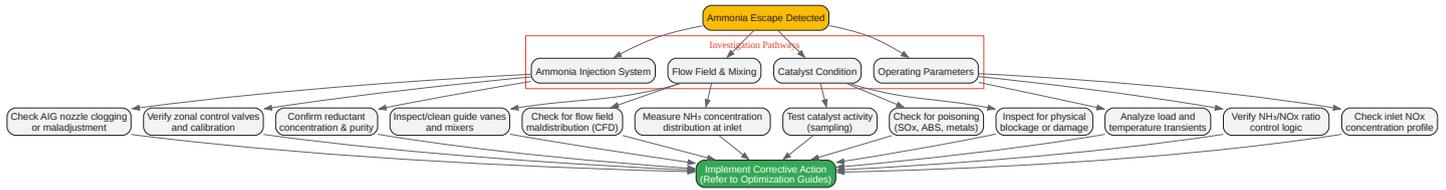
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Ammonia escape (or ammonia slip) occurs when unreacted ammonia passes through the SCR system. It primarily happens when the ammonia injection rate exceeds the stoichiometric requirement of the SCR reactions or when the flue gas conditions are non-ideal [1]. Key undesirable consequences include:

- **Formation of Ammonium Bisulfate (ABS):** Escaped ammonia can react with sulfur trioxide (SO_3) and water vapor in the flue gas to form ABS [2] [1]. This sticky, corrosive salt can deposit on and foul downstream equipment, most notably the air preheater, leading to **plugging, increased pressure drop, and corrosion** [2].
- **Emission of Fine Particulate Matter:** Ammonia in the atmosphere contributes to the formation of secondary inorganic aerosols (like ammonium nitrate and sulfate), which are major components of PM2.5 [3].
- **Reduced Economic and Environmental Efficiency:** Ammonia slip represents a waste of reagent and can lead to non-compliance with emission regulations.

A Systematic Guide to Troubleshooting Ammonia Escape

To effectively minimize ammonia slip, you need a structured approach to diagnose the root cause. The following workflow outlines the key investigation areas.



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Optimization Strategies and Experimental Protocols

Once the likely cause is identified through troubleshooting, you can apply these specific optimization strategies.

Precise Zonal Ammonia Injection

The goal is to achieve a uniform ammonia-to-NO_x ratio at the catalyst inlet by dividing the ammonia injection grid (AIG) into individually controlled zones [4].

- **Experimental Protocol for Zonal Optimization:**
 - **Partition the AIG:** Divide the injection grid into multiple zones (e.g., Scheme I with 4 zones or Scheme II with a different configuration) [4].
 - **Establish Baseline:** Measure the NO_x concentration profile at the reactor outlet under a stable load without zonal control.
 - **Tune Injection Parameters:** For each zone, independently adjust the ammonia injection velocity and concentration. For example, as one study did, test velocities from **4 m/s to 12 m/s** and concentrations from **1% to 9%** [4].

- **Map the Distribution:** Use sampling probes or CFD modeling to correlate the injection from each zone (e.g., A1, A2, etc.) with the resulting ammonia concentration region at the SCR reactor inlet [4].
- **Iterate and Validate:** Adjust each zone's flow until the relative standard deviation (RSD) of the NO_x concentration at the outlet is minimized. One optimization experiment successfully reduced outlet RSD from **53.8% to 17.5%** on one reactor side [5].

Flow Field and Mixing Enhancement

Uniform velocity and ammonia distribution are prerequisites for efficient SCR operation [4].

- **Key Experimental Adjustments:**
 - **Install or Optimize Guide Vanes:** In flue expansion and deflection sections to reduce velocity deviation [4].
 - **Use Static Mixers:** Install mixers downstream of the AIG to promote turbulent mixing of ammonia and flue gas. One study used two sets of circular mixers installed at 45-degree angles [4].
 - **CFD Modeling:** Perform computational fluid dynamics (CFD) simulations to identify and rectify flow dead zones and maldistribution before physical modifications [4].

Advanced Control and Monitoring

Implementing real-time, closed-loop control can dynamically adjust ammonia injection to match fluctuating flue gas conditions.

- **Methodology for Sensor Integration:**
 - **Deploy In-Situ Sensors:** Install robust ammonia sensors (e.g., SiC-based Field Effect Transistor sensors) downstream of the SCR catalyst for real-time slip monitoring [3]. These sensors have demonstrated accuracy within **±3 ppm** in flue gas environments [3].
 - **Implement Feedback Control:** Use the real-time NH₃ and NO_x data as a feedback signal to the AIG control unit, allowing for dynamic adjustment of the overall and zonal ammonia injection rates [3].

The table below summarizes the performance improvements you can expect from these optimization strategies, based on experimental studies.

Strategy	Key Parameter	Before Optimization	After Optimization	Source
AIG Optimization	NOx Distribution (RSD, Side A)	53.8%	17.5%	[5]
AIG Optimization	NOx Distribution (RSD, Side B)	78.9%	18.0%	[5]
AIG Optimization	Average Ammonia Escape	1.92 mg/m ³	1.39 mg/m ³	[5]
Precise Zonal Injection	Peak Local NH ₃ Concentration (Zone A4)	0.0099 mol/m ³ (at 4 m/s)	0.03 mol/m ³ (at 12 m/s)	[4]

Frequently Asked Questions (FAQs)

Q1: What is the critical temperature range to avoid ammonium bisulfate (ABS) formation? ABS formation becomes a significant risk when the flue gas temperature falls below approximately 250°C [1]. To prevent ABS deposition and catalyst fouling, it is crucial to maintain the SCR operating temperature above this threshold.

Q2: Besides ammonia slip, what other factors contribute to ABS formation? ABS is formed from the reaction of ammonia, SO₃, and water. Therefore, a high concentration of SO₃ in the flue gas is a primary driver. This SO₃ can come from the oxidation of SO₂ across the SCR catalyst itself or from upstream combustion [2].

Q3: What is a typical target for controlled ammonia slip? While regulations may vary, performance optimization studies often target very low levels. For example, one study on a 1000 MW unit successfully maintained ammonia slip in a stable range of 1.39 to 1.61 mg/m³ across different loads after optimization [5].

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